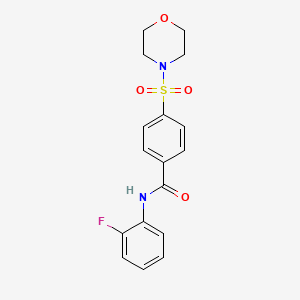

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide

説明

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core substituted with a morpholinosulfonyl group at the para position and a 2-fluorophenyl group on the amide nitrogen.

特性

IUPAC Name |

N-(2-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUDFCDKUNBZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide typically involves the reaction of 2-fluoroaniline with 4-(morpholinosulfonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

科学的研究の応用

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Sulfonamide-Benzamide Derivatives

Key Observations :

- Fluorine Substituents : The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl analogues (e.g., ), which may alter electronic effects and steric interactions in biological targets.

- Sulfonamide Variations: The morpholinosulfonyl group enhances solubility compared to dimethylsulfamoyl or pyrimidinylsulfamoyl groups, as seen in .

- Hybrid Structures : Compounds like incorporate heterocyclic moieties (isoxazole), which may diversify biological targeting compared to the simpler benzamide scaffold of the target compound.

Example :

Compound 24 (N-(4-(morpholinosulfonyl)phenyl)-4-nitrobenzamide) was synthesized in 38% yield using 4-(morpholinosulfonyl)aniline and 4-nitrobenzoyl chloride in acetonitrile . This suggests that similar conditions could apply to the target compound.

Table 2: Reported Bioactivities of Related Compounds

Key Insights :

- Immunomodulation: Sulfonamide-benzamides like enhance TLR adjuvant activity, indicating possible applications in vaccine adjuvants or immune therapies.

Physicochemical Properties

- Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogues (e.g., ).

- Lipophilicity: The 2-fluorophenyl group may increase logP values relative to non-fluorinated derivatives, impacting membrane permeability .

- Stability : Sulfonamide linkages generally confer metabolic stability, as evidenced by the persistence of similar compounds in biological assays .

生物活性

N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of autotaxin, an enzyme implicated in various pathological conditions such as cancer and fibrosis. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{20}F_{N}_{2}O_{3}S. The compound features a fluorinated phenyl group and a morpholinosulfonyl moiety attached to a benzamide framework. This unique structure is believed to enhance its binding affinity and selectivity toward autotaxin compared to other inhibitors.

This compound acts primarily as a non-competitive inhibitor of autotaxin. It binds to a hydrophobic pocket on the enzyme, interfering with substrate access without blocking the catalytic site directly. This mechanism allows it to exhibit pharmacological effects similar to traditional catalytic site inhibitors while avoiding the typical acidic moiety that may lead to side effects .

Biological Activity and Efficacy

Research indicates that this compound demonstrates significant inhibition of autotaxin activity in preclinical studies. The compound's efficacy has been evaluated through various assays, including:

- Inhibition Assays : The compound has shown substantial inhibition of autotaxin enzymatic activity, indicating its potential therapeutic implications for diseases characterized by excessive autotaxin activity.

- Cell Viability Assays : In vitro studies have assessed the compound's effects on cancer cell lines, demonstrating promising antiproliferative activity.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-fluoro-3-(morpholinosulfonyl)benzamide | Chlorine substitution on phenyl ring | Autotaxin inhibitor |

| This compound | Fluorine substitution at position 2 | Autotaxin inhibitor |

| 5-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | Thiazole ring addition | Potential antitumor activity |

Case Studies

- Autotaxin Inhibition in Cancer Models : In studies involving various cancer cell lines, this compound exhibited significant inhibition of cell proliferation. For example, it was tested against the MCF-7 breast cancer cell line and showed a dose-dependent decrease in cell viability.

- Fibrosis Models : The compound has also been evaluated in models of fibrosis, where it demonstrated the ability to reduce fibrotic markers through its action on autotaxin, suggesting potential therapeutic applications in fibrotic diseases.

Structure-Activity Relationship (SAR)

The fluorinated structure combined with the morpholin sulfonamide group plays a crucial role in enhancing the compound's biological activity. Molecular docking studies have shown that modifications to this structure can significantly impact binding affinity and selectivity toward autotaxin.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased binding affinity |

| Morpholino Sulfonyl Group | Enhanced selectivity towards autotaxin |

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for preparing N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide, and which coupling reagents are most effective? Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. For benzamide derivatives, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used to activate carboxylic acids for reaction with amines. For example, N-(4-chlorophenyl)benzamide derivatives were synthesized using DCC/HOBt, achieving high yields under mild conditions . For sulfonamide incorporation, late-stage sulfonyl chloride intermediates (e.g., using Pyry-BF4) can react with morpholine to introduce the morpholinosulfonyl group . Purification typically involves silica gel chromatography or recrystallization .

Advanced Q2: How can reaction conditions (solvent, temperature, stoichiometry) be optimized to improve the yield of this compound? Methodological Answer: Optimization requires systematic variation of parameters:

- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Evidence shows THF/water mixtures (5:1) improve yields in sulfonamide couplings .

- Temperature: Room temperature (25°C) is often sufficient, but elevated temperatures (40–60°C) may accelerate sluggish reactions .

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion, minimizing side products .

Design-of-experiment (DoE) approaches can identify critical factors and interactions .

Spectroscopic Characterization

Basic Q3: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

- 1H/13C NMR: Confirm aromatic protons (δ 7.0–8.5 ppm) and sulfonamide/morpholine groups (e.g., morpholine CH2 at δ 3.5–3.7 ppm) .

- FT-IR: Key peaks include C=O stretch (~1650 cm⁻¹) and S=O stretches (~1150, 1350 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]+) and fragmentation pattern .

Advanced Q4: How can computational methods (e.g., QSPR, DFT) predict and resolve contradictions in spectroscopic data? Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can simulate NMR/IR spectra to cross-validate experimental data. For example, deviations in predicted vs. observed chemical shifts may indicate conformational flexibility or hydrogen bonding . Quantitative structure-property relationship (QSPR) models can also correlate substituent effects (e.g., fluorine substitution) with spectral properties .

Fluorescence and Photophysical Properties

Basic Q5: What experimental conditions maximize the fluorescence intensity of benzamide derivatives like this compound? Methodological Answer: Key parameters include:

- pH: Optimal fluorescence is often observed near pH 5, where protonation states stabilize the excited state .

- Temperature: Lower temperatures (25°C) reduce thermal quenching .

- Solvent: Polar solvents (e.g., ethanol) enhance solubility and quantum yield .

Advanced Q6: How do electron-withdrawing groups (e.g., sulfonyl, fluorine) influence the photostability and quantum yield of this compound? Methodological Answer: Electron-withdrawing groups (EWGs) like sulfonyl and fluorine reduce π→π* transition energy, increasing fluorescence intensity but potentially decreasing photostability due to enhanced reactivity. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, while accelerated UV exposure tests assess photodegradation .

Biological and Pharmacological Applications

Basic Q7: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer:

- Enzyme Inhibition Assays: Test against targets like PARP-1 using fluorescence-based NAD+ depletion assays .

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Metabolic Stability: Liver microsome assays to assess CYP450-mediated degradation .

Advanced Q8: How can molecular docking and MD simulations elucidate interactions between this compound and biological targets? Methodological Answer: Docking (e.g., AutoDock Vina) identifies binding poses in targets like PARP-1, while molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. For example, the morpholinosulfonyl group may form hydrogen bonds with catalytic residues .

Data Analysis and Reproducibility

Advanced Q9: How should researchers address discrepancies in synthetic yields or spectroscopic data across studies? Methodological Answer:

- Yield Discrepancies: Compare reaction scales, purification methods, and reagent purity. For example, DCC/HOBt couplings may yield 70–85% on small scales (<1 mmol) but drop at larger scales due to side reactions .

- Spectroscopic Variations: Use internal standards (e.g., TMS for NMR) and control samples. Collaborative inter-laboratory studies can identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。